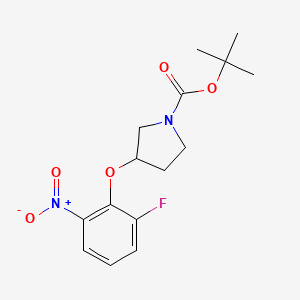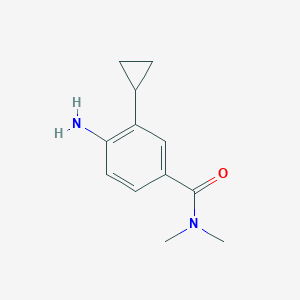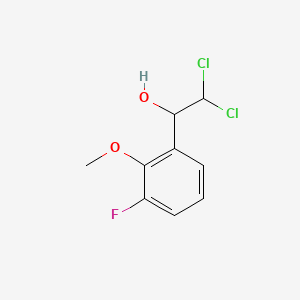
2,2-Dichloro-1-(3-fluoro-2-methoxyphenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dichloro-1-(3-fluoro-2-methoxyphenyl)ethanol is an organic compound with the molecular formula C9H9Cl2FO2 and a molecular weight of 239.07 g/mol . This compound is characterized by the presence of two chlorine atoms, one fluorine atom, and a methoxy group attached to a phenyl ring, along with an ethanol moiety. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
The synthesis of 2,2-Dichloro-1-(3-fluoro-2-methoxyphenyl)ethanol typically involves chemical synthesis routes that require specific reaction conditions. One common method involves the reaction of 3-fluoro-2-methoxybenzaldehyde with chloroform and a base, followed by reduction to yield the desired product . Industrial production methods may involve optimization of these laboratory-scale reactions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
2,2-Dichloro-1-(3-fluoro-2-methoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert it to alcohols or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,2-Dichloro-1-(3-fluoro-2-methoxyphenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It may be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2-Dichloro-1-(3-fluoro-2-methoxyphenyl)ethanol involves its interaction with specific molecular targets. The presence of electron-withdrawing groups like chlorine and fluorine can influence its reactivity and binding affinity to enzymes or receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the context of its use .
Comparaison Avec Des Composés Similaires
Similar compounds to 2,2-Dichloro-1-(3-fluoro-2-methoxyphenyl)ethanol include:
2,2-Dichloro-1-(3-fluoro-2-methylphenyl)ethanol: Differing by the presence of a methyl group instead of a methoxy group.
2,2-Dichloro-1-(3-chloro-6-fluoro-2-methoxyphenyl)ethanol: Differing by the presence of an additional chlorine atom on the phenyl ring. These compounds share similar structural features but differ in their specific substituents, which can influence their chemical properties and reactivity.
Propriétés
Formule moléculaire |
C9H9Cl2FO2 |
|---|---|
Poids moléculaire |
239.07 g/mol |
Nom IUPAC |
2,2-dichloro-1-(3-fluoro-2-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H9Cl2FO2/c1-14-8-5(7(13)9(10)11)3-2-4-6(8)12/h2-4,7,9,13H,1H3 |
Clé InChI |
QYQWUSLFISOODQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC=C1F)C(C(Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




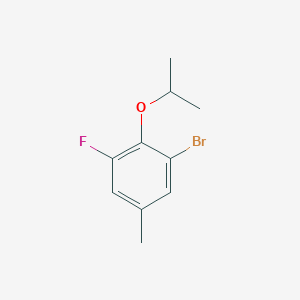

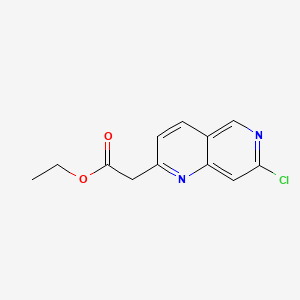
![4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyrimidine](/img/structure/B14776880.png)


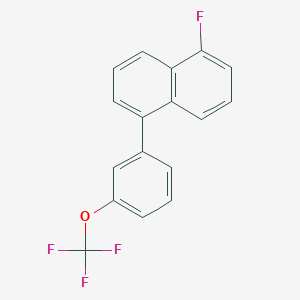
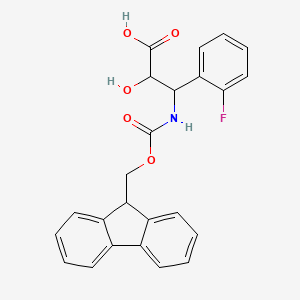
![2-amino-N-[(2,3-dichlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14776908.png)
![2-amino-N,3-dimethyl-N-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]butanamide](/img/structure/B14776911.png)
